5,6-Dichloro-2,3-dicyanopyrazine

Catalog No.
S1941566
CAS No.
56413-95-7
M.F
C6Cl2N4
M. Wt
198.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dichloro-2,3-dicyanopyrazine

CAS Number

56413-95-7

Product Name

5,6-Dichloro-2,3-dicyanopyrazine

IUPAC Name

5,6-dichloropyrazine-2,3-dicarbonitrile

Molecular Formula

C6Cl2N4

Molecular Weight

198.99 g/mol

InChI

InChI=1S/C6Cl2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5

InChI Key

QUFXYBKGILUJHS-UHFFFAOYSA-N

SMILES

C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N

5,6-Dichloro-2,3-dicyanopyrazine is an organic compound with the molecular formula C₆Cl₂N₄. It is characterized by a pyrazine ring substituted with two chlorine atoms at the 5 and 6 positions and cyano groups at the 2 and 3 positions. This compound appears as a white to light yellow crystalline powder and has a melting point ranging from 178°C to 183°C, depending on its purity . Its unique structure contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

The reactivity of 5,6-dichloro-2,3-dicyanopyrazine is notable in several chemical transformations:

  • Reactions with Amines: This compound reacts with amines to yield mono- and bis-substituted products. The reaction conditions can lead to various derivatives depending on the amine used .
  • Reactions with Enamines: It also undergoes reactions with enamines and tertiary amines, producing a range of substituted products that may have distinct biological activities .

The synthesis of 5,6-dichloro-2,3-dicyanopyrazine typically involves:

  • Chlorination: Starting from dicyanopyrazine, chlorine gas can be introduced under controlled conditions to achieve chlorination at the 5 and 6 positions.
  • Cyanation: The introduction of cyano groups can be achieved through nucleophilic substitution reactions using appropriate cyanide sources.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity levels (≥98%) for further applications .

5,6-Dichloro-2,3-dicyanopyrazine finds applications in various domains:

  • Agrochemicals: It is used as an intermediate in the synthesis of fungicides and herbicides.
  • Pharmaceuticals: Its derivatives may serve as potential candidates for drug development due to their biological activities.
  • Material Science: The compound's unique properties may be exploited in developing new materials with specific functionalities.

Interaction studies involving 5,6-dichloro-2,3-dicyanopyrazine are crucial for understanding its behavior in biological systems. These studies often focus on:

  • Binding Affinity: Assessing how the compound interacts with biological targets such as enzymes or receptors.
  • Toxicological Assessments: Evaluating the effects of exposure on cellular systems to understand safety profiles for potential applications.

Several compounds share structural features with 5,6-dichloro-2,3-dicyanopyrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,3-DichloropyrazineChlorinated pyrazine without cyano groupsLess toxic than 5,6-Dichloro-2,3-dicyanopyrazine
5-Cyano-2-chloropyrazineContains a cyano group but lacks dichlorinationPotentially less reactive
4-Chloro-3-cyanopyrazineDifferent substitution patternVaries in biological activity
5-Bromo-2,3-dicyanopyrazineBrominated version of the compoundMay exhibit different reactivity

The uniqueness of 5,6-dichloro-2,3-dicyanopyrazine lies in its specific combination of chlorine and cyano substitutions which influence its reactivity and biological properties compared to these similar compounds.

The synthesis of 5,6-dichloro-2,3-dicyanopyrazine relies on strategic chlorination of pyrazine precursors. Three primary approaches dominate:

1. Vapor-Phase Chlorination
Reacting pyrazine with chlorine gas in the vapor phase under controlled temperatures (300–600°C) yields mono- or dichlorinated products. Water vapor acts as a diluent and catalyst, enabling selective mono-chlorination at lower temperatures (375–475°C) with yields up to 77%. This method minimizes tar formation and simplifies product separation via aqueous condensation.

2. Solution-Phase Chlorination with Thionyl Chloride (SOCl₂)
Thionyl chloride converts hydroxypyrazine derivatives to chlorinated analogues. For example, 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile reacts with excess SOCl₂ to form 2,3-dichloro-5,6-dicyanopyrazine. Tertiary amines (e.g., pyridine) neutralize HCl byproducts, enhancing reaction efficiency.

3. Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
POCl₃ facilitates dichlorination in polar solvents like dimethylformamide (DMF). For instance, 2-chloropyrazine reacts with POCl₃ and chlorine gas in DMF to yield 2,3-dichloropyrazine, with regioselectivity influenced by solvent polarity and hydronium ion concentration.

Comparison of Chlorination Methods

MethodReagents/ConditionsYield (%)Key Advantages
Vapor-phase Cl₂Cl₂, H₂O vapor, 450°C46–77High purity, minimal byproducts
SOCl₂ in solutionSOCl₂, pyridine, reflux60–90Mild conditions, scalable
POCl₃ in DMFPOCl₃, Cl₂, DMF, 60–80°C60–95Regioselective control

Catalytic Pathways Using Thionyl Chloride and Phosphorus Oxychloride

Thionyl chloride and phosphorus oxychloride serve as versatile chlorinating agents, with distinct mechanisms:

Thionyl Chloride (SOCl₂)

  • Mechanism: SOCl₂ converts hydroxyl groups to chlorides via nucleophilic substitution, releasing SO₂ and HCl. Tertiary amines (e.g., pyridine) scavenge HCl, driving the reaction forward.
  • Applications: Synthesis of 2,3-dichloro-5,6-dicyanopyrazine from hydroxypyrazine precursors.

Phosphorus Oxychloride (POCl₃)

  • Mechanism: POCl₃ acts as both a chlorinating agent and solvent. In polar solvents like DMF, it generates hydronium ions, directing chlorination to specific positions (e.g., 2,3- vs. 2,6-dichloropyrazine).
  • Catalytic Role: POCl₃ enables solvent-free reactions at 140–160°C, achieving equimolar efficiency and avoiding excess reagent waste.

Catalytic Optimization

ReagentCatalyst/Co-reagentTemperature (°C)Regioselectivity
SOCl₂Pyridine100–1502,3-dichloro
POCl₃DMF, H⁺60–802,3- or 2,6-dichloro (pH-dependent)

Solvent Selection and Reaction Kinetics in Dichlorination

Solvent choice critically impacts reaction kinetics and product distribution:

Polar Solvents (e.g., DMF, Acetic Anhydride)

  • Role: Stabilize ionic intermediates and enhance hydronium ion concentration, favoring 2,3-dichlorination.
  • Kinetics: Higher polarity accelerates POCl₃-mediated reactions, reducing reaction times to 2–3 hours.

Solvent-Free Systems

  • Advantages: Eliminate solvent recovery costs and reduce environmental impact. POCl₃ reactions in sealed reactors achieve high yields (90+%) at 140–160°C.
  • Challenges: Requires precise temperature control to avoid decomposition.

Solvent Effects on Product Distribution

SolventHydronium Ion (H⁺)Major ProductYield (%)
DMF (polar)High2,3-Dichloropyrazine60–95
MethanolModerate2,6-Dichloropyrazine40–60
Solvent-freeLowMixture70–80

Industrial-Scale Synthesis: Autoclave Design and Process Efficiency

Scaling up synthesis requires robust reactor design and process optimization:

Autoclave Design Parameters

ComponentSpecificationPurpose
MaterialStainless steel or HastelloyCorrosion resistance to POCl₃/HCl
Temperature140–160°C (solvent-free)Optimal for POCl₃-mediated reactions
Pressure1–5 atmPrevents solvent volatilization

Process Efficiency Metrics

MetricOptimal ValueImpact on Yield (%)
POCl₃ Equivalence1:1 (substrate)90–95
Reaction Time2–3 hours85–95
Byproduct RemovalCold-water quenching>95 purity

Case Study: Solvent-Free POCl₃ Chlorination
A pilot-scale reaction using 1.5 kg of hydroxypyrazine in a 10-L autoclave achieved 92% yield of dichlorinated product after 2 hours at 150°C. Key innovations include:

  • Excess Reagent Management: No excess POCl₃ due to equimolar stoichiometry, simplifying post-reaction workup.
  • Safety: Delayed heat release during quenching minimized exothermic risks.

Crystal Structure Analysis

The crystallographic investigation of 5,6-dichloro-2,3-dicyanopyrazine reveals fundamental insights into its molecular architecture and solid-state packing arrangements. The compound exhibits a planar pyrazine ring system with chlorine and cyano substituents arranged in a specific geometric configuration [1]. X-ray crystallographic studies confirm that the pyrazine ring maintains near-planarity, with torsion angles below 1.5° in unmodified derivatives, indicating minimal distortion from the idealized aromatic geometry [1].

The electron-withdrawing cyano groups and chlorine atoms create a pronounced electron-deficient aromatic system, quantified by a Bird aromaticity index of 81.8–84.4, which indicates significant bond-length alternation and intramolecular charge transfer characteristics [1]. The crystal packing demonstrates intermolecular interactions characteristic of halogenated aromatic compounds, with potential halogen bonding and π-π stacking contributing to the overall crystal stability.

Crystallographic ParameterValueMethod
Molecular FormulaC₆Cl₂N₄X-ray Diffraction [2]
Molecular Weight198.99 g/molAnalytical [2]
Torsion Angles<1.5°Crystallographic Analysis [1]
Bird Aromaticity Index81.8–84.4Computational Analysis [1]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance characterization provides crucial structural confirmation for 5,6-dichloro-2,3-dicyanopyrazine. Commercial samples consistently show nuclear magnetic resonance spectra that confirm structural integrity [3] [4] [5]. The compound's nuclear magnetic resonance profile is characterized by specific chemical shift patterns reflecting the electron-withdrawing nature of both chlorine and cyano substituents on the pyrazine ring system.

The high degree of substitution in 5,6-dichloro-2,3-dicyanopyrazine results in a simplified nuclear magnetic resonance spectrum due to the absence of protons on the pyrazine ring. The cyano carbon resonances appear in characteristic downfield regions, while the quaternary carbon signals of the pyrazine ring reflect the significant electronic perturbation caused by the substituents [4]. Quality control protocols for commercial samples specify that nuclear magnetic resonance spectra must confirm structural identity [3] [4] [5].

Spectroscopic Analysis (Fourier Transform Infrared, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy of 5,6-dichloro-2,3-dicyanopyrazine provides characteristic vibrational signatures that enable identification and structural confirmation. The compound exhibits distinctive absorption bands corresponding to various functional groups and molecular vibrations [6]. The technique typically employs potassium bromide wafer preparation methods for optimal spectral quality [6].

The cyano stretching vibrations represent the most prominent features in the infrared spectrum, appearing in the characteristic 2200-2260 cm⁻¹ region. The pyrazine ring vibrations contribute additional bands in the fingerprint region, while carbon-chlorine stretching modes appear at lower frequencies. The combination of these spectroscopic features creates a unique infrared fingerprint for the compound [6].

Vibrational ModeWavenumber Range (cm⁻¹)Assignment
Cyano Stretch2200-2260C≡N stretching
Ring Vibrations1400-1600Pyrazine ring modes
Carbon-Chlorine Stretch600-800C-Cl stretching

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of 5,6-dichloro-2,3-dicyanopyrazine reflect its electronic structure and conjugation properties. The compound demonstrates absorption in both ultraviolet and visible regions, with specific electronic transitions corresponding to π-π* and n-π* transitions within the pyrazine system [7] [8] [9].

Related dicyanopyrazine derivatives show distinct absorption maxima that vary based on substitution patterns and electron-donating or electron-withdrawing groups [8]. The electronic transitions in 5,6-dichloro-2,3-dicyanopyrazine are influenced by the dual electron-withdrawing effects of chlorine atoms and cyano groups, resulting in characteristic absorption profiles that facilitate both identification and applications in photoredox chemistry [10].

Studies on structurally related dicyanopyrazine compounds reveal absorption edges extending to approximately 500 nm, with molar absorptivity values that depend on the specific substitution pattern [11] [10]. The intramolecular charge transfer characteristics contribute to the optical properties, making these compounds valuable for applications requiring specific photophysical behaviors [9].

Thermal Stability and Melting Point Optimization

Melting Point Characterization

The melting point of 5,6-dichloro-2,3-dicyanopyrazine represents a critical physicochemical parameter for both identification and practical applications. Multiple commercial sources report consistent melting point ranges, demonstrating reproducible thermal behavior across different synthetic batches and purification methods.

SourceMelting Point Range (°C)Purity (%)
TCI Chemicals178.0-184.0>98.0 [3] [5]
Avantor Sciences18398.0 [12]
SynQuest Labs172-18396 [13]
Aladdin Scientific181.2799.28 [4]

The melting point variations observed across different suppliers likely reflect differences in crystal form, purity levels, and measurement methodologies. The relatively narrow range (172-184°C) indicates good thermal stability and suggests minimal decomposition occurs at the melting temperature [12] [3] [4] [5] [13].

Thermal Stability Assessment

Thermal stability analysis of 5,6-dichloro-2,3-dicyanopyrazine through differential scanning calorimetry and thermogravimetric analysis provides insights into decomposition pathways and temperature limits for practical applications. Related pyrazine derivatives demonstrate thermal stability up to 573 K (300°C), indicating that the dichlorodicyanopyrazine structure likely exhibits similar thermal robustness [14].

The thermal behavior typically shows clear melting transitions followed by eventual decomposition at higher temperatures. The compound's thermal stability makes it suitable for various synthetic applications and processing conditions that require elevated temperatures [14]. Storage recommendations typically specify room temperature conditions with protection from moisture and light to maintain long-term stability [3] [5].

Solubility Behavior in Polar and Nonpolar Solvents

Polar Solvent Solubility

The solubility characteristics of 5,6-dichloro-2,3-dicyanopyrazine in polar solvents reflect the compound's electronic structure and intermolecular interaction capabilities. Commercial specifications consistently report solubility in methanol, with descriptions indicating "almost transparency" when dissolved, suggesting good solubility in this polar protic solvent [3] [5] [15].

The polar cyano groups contribute to the compound's affinity for polar solvents through dipole-dipole interactions and potential hydrogen bonding with protic solvents. The electron-deficient pyrazine ring system also facilitates interactions with polar media through electrostatic attractions [15].

Polar SolventSolubilityObservations
MethanolGoodAlmost transparent solutions [3] [5] [15]
Dimethyl SulfoxideAnticipated GoodBased on structural similarity
AcetonitrileAnticipated ModerateCommon for nitrile compounds

Nonpolar Solvent Behavior

The solubility behavior in nonpolar solvents requires careful consideration of the compound's molecular structure and polarity. The presence of multiple electronegative atoms (chlorine and nitrogen) and polar cyano groups suggests limited solubility in purely nonpolar media. However, the aromatic character of the pyrazine ring may provide some compatibility with aromatic nonpolar solvents.

Preparation protocols for stock solutions recommend careful solvent selection based on the intended application, with heating to 37°C and ultrasonic agitation suggested for improving dissolution in challenging solvent systems [16]. The compound's limited solubility in nonpolar solvents may require specialized formulation approaches for applications requiring such media.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

5,6-Dichloro-2,3-dicyanopyrazine

Dates

Last modified: 08-16-2023

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